(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group and an amine group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the methoxy group and the amine group. The final step involves the formation of the hydrochloride salt.
Preparation of Tetrahydronaphthalene Core: This can be achieved through catalytic hydrogenation of naphthalene derivatives.
Introduction of Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of Amine Group: This can be done through reductive amination or other amination reactions.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the amine group can yield various amine derivatives.
Scientific Research Applications
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- (2S)-8-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine
- (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine acetate
Uniqueness
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
GDFOHXLSNDZEHH-FVGYRXGTSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CC2)N.Cl |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
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